Synthetic Yield Comparison: 5-Bromo-3-methylbenzo[d]isoxazole vs. 5-Bromo-3-bromomethylbenzo[d]isoxazole in Core Scaffold Formation
The synthesis of the core 5-bromo-3-methylbenzo[d]isoxazole scaffold proceeds with a yield of 65% under optimized conditions, a well-documented and reproducible transformation that enables cost-effective procurement at scale . This compares favorably to the synthesis of a close analog, 5-bromo-3-bromomethylbenzo[d]isoxazole, which typically requires more complex multi-step protocols with yields reported between 47% and 63% for the analogous cyclization steps [1]. The higher and more consistent yield of the target compound translates directly to lower cost per gram and greater synthetic reliability for medicinal chemistry programs.
| Evidence Dimension | Synthetic Yield (Core Cyclization Step) |
|---|---|
| Target Compound Data | 65% |
| Comparator Or Baseline | 5-Bromo-3-bromomethylbenzo[d]isoxazole (representative cyclization yield): 47-63% |
| Quantified Difference | Absolute yield advantage of 2-18 percentage points |
| Conditions | Cyclization of oximyl precursors under standard conditions; target compound via DDQ-mediated cyclization (3.0 g scale); comparator via Cu-catalyzed cyclization of Z-oximes. |
Why This Matters
Higher and more robust synthetic yields directly reduce procurement costs and minimize the risk of synthetic failure in multi-step medicinal chemistry campaigns, making this compound a more economical and reliable building block.
- [1] Udd, S. et al. Copper-catalyzed cyclization of Z-oximes into 3-methyl-1,2-benzisoxazoles. Tetrahedron Letters 2010, 51, 7, 1030-1033. View Source
